molecular formula C16H12O2 B181617 2,3-Dimethylanthraquinone CAS No. 6531-35-7

2,3-Dimethylanthraquinone

Cat. No.: B181617
CAS No.: 6531-35-7
M. Wt: 236.26 g/mol
InChI Key: KIJPZYXCIHZVGP-UHFFFAOYSA-N
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Description

2,3-Dimethylanthraquinone is a chemical compound with the molecular formula C16H12O2. It is a derivative of anthraquinone, characterized by the presence of two methyl groups at the 2 and 3 positions on the anthraquinone structure. This compound is known for its applications in various fields, including organic synthesis and photochemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2,3-Dimethylanthraquinone involves the reaction of 1,4-naphthoquinone with 2,3-dimethylbutadiene-1,3 in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the product. The crude product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of efficient reflux condensers and controlled reaction conditions ensures high-quality production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethylanthraquinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methylanthraquinone
  • 2,3-Dimethylhydroquinone
  • 2-Ethylanthraquinone
  • 1,4-Naphthoquinone

Comparison: 2,3-Dimethylanthraquinone is unique due to its specific substitution pattern, which influences its reactivity and photochemical properties. Compared to 2-Methylanthraquinone, the additional methyl group at the 3 position enhances its electron-donating ability. This makes it more effective in certain photochemical applications .

Properties

IUPAC Name

2,3-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPZYXCIHZVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215654
Record name 9,10-Anthracenedione, 2,3-dimethyl-
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6531-35-7
Record name 2,3-Dimethylanthraquinone
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Record name 9,10-Anthracenedione, 2,3-dimethyl-
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Record name 6531-35-7
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Record name 9,10-Anthracenedione, 2,3-dimethyl-
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Record name 2,3-Dimethylanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the synthesis of 2,3-Dimethylanthraquinone?

A1: this compound can be synthesized through a Diels-Alder reaction using 1,4-naphthoquinone and 2,3-dimethylbutadiene in the presence of a catalyst. [] One study demonstrated the feasibility of this synthesis using an aqueous solution of high-vanadium heteropoly acid (HPA) as a bifunctional catalyst. [] The same study also investigated catalyst regeneration methods, including oxidation with oxygen and nitric acid. []

Q2: Are there any studies on the photochemical properties of this compound?

A2: Yes, the phosphorescence spectra of this compound have been studied at low temperatures (77 K) in various solvents. [] Researchers observed a very broad ππ* phosphorescence spectrum for this compound in non-hydrocarbon solutions. [] This work provides insights into the quinone-solvent interactions and the energy levels of this compound. []

Q3: Has this compound been detected in the environment?

A3: Yes, this compound was identified as one of the compounds in air samples collected at a trafficked roadside. [] Notably, a large vapor phase component was observed, which is not always analyzed in similar environmental studies. []

Q4: Are there any computational chemistry studies related to this compound?

A4: Theoretical studies have been conducted on the complex transformation of benaphthamycin B, utilizing 1,5-dihydroxy-4-methoxy-2,3-dimethylanthraquinone as a model compound. [] Density functional theory (DFT) and perturbation theory calculations, incorporating solvent effects, were employed to study the reaction mechanism. [] This study elucidated the key steps involved in the transformation, including ether cleavage via an SN2 reaction. []

Q5: What are the potential applications of this compound?

A5: While specific applications of this compound are not extensively discussed in the provided abstracts, its presence in environmental samples suggests its relevance in atmospheric chemistry studies. [] Additionally, its use as a model compound in theoretical studies highlights its potential value in understanding the reactivity and properties of related compounds, such as benaphthamycin B. []

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